molecular formula C9H8BrN3O2 B3101272 Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1389302-26-4

Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B3101272
CAS No.: 1389302-26-4
M. Wt: 270.08
InChI Key: QFYBFJJRKDMIDV-UHFFFAOYSA-N
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Description

Historical Evolution of Brominated Heterocyclic Compounds in Drug Discovery

Bromination has long been a cornerstone of heterocyclic chemistry, with bromine’s electronegativity and steric bulk enhancing molecular interactions. Early bromination methods relied on hazardous reagents like bromine gas or phosphorus tribromide, limiting their applicability. A paradigm shift occurred with the development of eco-friendly methods, such as the bromide-bromate couple in aqueous media, which enables selective monobromination under mild conditions. This method, achieving yields exceeding 80% for electron-rich heterocycles, revolutionized the synthesis of brominated pyrazolo[1,5-a]pyrimidines.

The introduction of bromine at the 7-position of pyrazolo[1,5-a]pyrimidines, as seen in this compound, enhances electrophilic reactivity and hydrogen-bonding potential. Brominated analogs exhibit improved inhibition of kinases like AAK1 and FLT-3, which are implicated in cancer and neurological disorders. For instance, bromine’s presence in this compound facilitates π-stacking with kinase active sites, augmenting binding affinity. The historical progression from aggressive bromination agents to sustainable methods has thus expanded the accessibility of brominated heterocycles for drug development.

Role of Ethyl Ester Functionalization in Bioactive Molecule Design

Ethyl ester groups are widely employed to modulate the physicochemical properties of drug candidates. By increasing lipophilicity and masking polar carboxylic acids, esters improve membrane permeability and prolong systemic exposure. This compound exemplifies this strategy, where the ester moiety enhances solubility and mitigates premature hydrolysis in biological matrices. Carboxylesterases in plasma and liver microsomes selectively cleave the ester bond, releasing the active carboxylic acid derivative at target sites.

In kinase inhibitors, ethyl esters balance solubility and target engagement. For example, the ethyl ester in this compound stabilizes interactions with AAK1’s hydrophobic pocket, while its hydrolysis-resistant design ensures sustained activity. Comparative studies of homologous esters reveal that ethyl groups offer optimal hydrolytic stability in plasma, outperforming bulkier analogs. This balance between stability and bioactivation underscores the ethyl ester’s strategic value in prodrug design and targeted therapy.

The synthesis of this compound typically involves bromination of a pyrazolo[1,5-a]pyrimidine precursor followed by esterification. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the regioselective bromination at the 7-position and the integrity of the ethyl ester group. These analytical techniques ensure precise structural characterization, critical for validating synthetic routes and biological efficacy.

Properties

IUPAC Name

ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-5-12-13-7(10)3-4-11-8(6)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYBFJJRKDMIDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC=C(N2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the regio-controlled Sonogashira-type coupling reactions have been employed to introduce various functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Sonogashira Coupling: Utilizes palladium catalysts and copper co-catalysts in the presence of a base.

    Suzuki–Miyaura Coupling: Involves palladium catalysts and boronic acids.

    Buchwald–Hartwig Coupling: Employs palladium catalysts and amines.

Major Products Formed

The major products formed from these reactions include various disubstituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

While "Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate" is closely related, the search results primarily discuss the applications of "7-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester," "6-bromopyrazolo[1,5-a] pyridine-3-carboxylic acid," and pyrazolo[1,5-a]pyrimidines .

7-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester

This compound is widely used in various research areas :

  • Pharmaceutical Development: It serves as a key intermediate in synthesizing pharmaceuticals, particularly anti-inflammatory and analgesic drugs .
  • Biochemical Research: It is used to study the mechanisms of action of certain enzymes, helping researchers understand biological pathways and develop targeted therapies .
  • Agricultural Chemistry: It is applied in formulating agrochemicals to enhance the effectiveness of crop protection agents and improve agricultural yields .
  • Material Science: It is used in developing novel materials, particularly in creating polymers with specific properties for industrial applications .
  • Analytical Chemistry: It is utilized as a standard in various analytical techniques, aiding in the accurate quantification of related compounds in complex mixtures .

6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid

This compound is widely used as an important chemical or pharmaceutical intermediate for synthesizing active drug molecules for treating various diseases, such as drugs for treating Alzheimer's disease, neurological disorders, cancers and the like .

Pyrazolo[1,5-a]pyrimidines

Mechanism of Action

The mechanism of action of ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzymatic activity or the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 7-Position

The 7-position of pyrazolo[1,5-a]pyrimidine-3-carboxylates is a critical site for modulating electronic, steric, and biological properties. Key comparisons include:

Table 1: Substituent Effects at the 7-Position
Compound Substituent (7-position) Yield (%) Key Spectral Data (¹H NMR δ, ppm) Biological Relevance References
Ethyl 7-bromopyrazolo[...]-3-carboxylate Br N/A N/A Intermediate for kinase inhibitors
Ethyl 7-(3-(trifluoromethyl)phenyl)-... 3-CF₃Ph 78 8.83 (d, J = 4.4 Hz), 7.60–7.47 (m) TLR8 inhibition
Ethyl 7-m-tolyl-... m-tolyl 73 8.63 (s), 2.84 (s, CH₃) N/A
Ethyl 7-(4-bromophenyl)-... 4-BrPh 82 8.57 (s), 7.62 (m) Antiproliferative activity
Ethyl 5,7-dimethyl-... CH₃ (5- and 7-positions) 71 2.41 (s, CH₃), 4.14 (q, OCH₂CH₃) Reduction studies

Key Observations :

  • Bromine’s size and electronegativity may confer distinct reactivity in cross-coupling reactions .
  • Aryl Substituents (e.g., 4-BrPh, m-tolyl): Influence solubility and π-π stacking interactions. The 4-bromophenyl derivative (82% yield) showed notable antiproliferative activity in cancer models .
  • Methyl Groups : Ethyl 5,7-dimethyl-... exhibited conformational flexibility upon reduction, forming syn- and anti-isomers with distinct NMR profiles .

Modifications at the 3-Position (Ester vs. Amide)

The ethyl ester group at the 3-position is a common feature, but its metabolic instability has driven the exploration of amide replacements:

Table 2: Ester vs. Amide Derivatives
Compound 3-Position Group Metabolic Stability Biological Activity References
Ethyl 7-bromo-... (ester) COOEt Low Intermediate for further modifications
Amide derivatives (e.g., RCONH₂) CONHR High Improved B-Raf inhibition (IC₅₀ < 10 nM)

Key Observations :

  • Ester Group : Facilitates synthetic accessibility but is prone to hydrolysis. Ethyl esters are often used as precursors for amides or carboxylic acids .
  • Amide Replacements : Enhance microsomal stability and potency. For example, amide analogs of pyrazolo[1,5-a]pyrimidine-3-carboxylates showed 10-fold higher B-Raf inhibitory activity compared to esters .

Key Observations :

  • Steric Hindrance : Bulky substituents (e.g., 3-CF₃Ph) reduce yields due to slower cyclization kinetics .
  • Regioselectivity : Ethyl 7-methyl-5-phenyl-... and its isomer were formed in divergent yields (13% vs. 52%), highlighting the sensitivity of substituent positioning .

Computational and Structural Insights

  • Conformational Analysis : Ethyl 5,7-dimethyl-... undergoes dearomatization upon reduction, generating syn- and anti-isomers with distinct dihedral angles (e.g., syn-isomer: 5R,7S configuration) .

Biological Activity

Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structure that allows it to interact with various molecular targets, making it a subject of interest in drug development and biological research.

The mechanism of action of this compound primarily involves its ability to bind to specific enzymes and receptors. This interaction can modulate enzymatic activity and influence various signaling pathways within cells. The compound has shown promise as an inhibitor of certain enzymes, including cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds similar to this compound demonstrated significant inhibition of COX-2 activity in vitro, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. Specifically, the IC50 for COX-2 inhibition was reported at approximately 0.04 μmol .

Antitumor Activity

This compound has also been investigated for its anticancer properties. The compound acts as a scaffold for developing antitumor agents by inhibiting key pathways involved in cancer cell proliferation. Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, including A549 and HCT116, with IC50 values indicating potent activity in the nanomolar range .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to optimize its biological activity. Modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can enhance its inhibitory effects on target enzymes. For example, the introduction of electron-donating groups has been shown to improve anti-inflammatory activity and selectivity against COX enzymes .

Comparative Activity Table

CompoundTarget EnzymeIC50 (μmol)Reference
This compoundCOX-20.04
CelecoxibCOX-20.04
Compound 18RUVBL1/26.0
Compound 16RUVBL1/28.9

In Vitro Studies

Recent studies have employed various bioassays to evaluate the anti-inflammatory and anticancer activities of this compound and its derivatives. In a carrageenan-induced paw edema model, compounds demonstrated significant reductions in inflammation comparable to indomethacin, a commonly used anti-inflammatory drug. The effective doses (ED50) were calculated to be around 9 μM for some derivatives .

Cellular Assays

Cell viability assays using the CellTiter-Glo Luminescent method have shown that this compound exhibits cytotoxicity against several cancer cell lines. The results indicate that this compound could serve as a lead structure for developing novel anticancer therapies .

Q & A

Q. What are the optimal reaction conditions for synthesizing ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate with high yield and purity?

  • Methodological Answer : Synthesis optimization involves solvent selection, temperature control, and reaction monitoring. Evidence from ultrasonic irradiation in ethanol:water (1:1 v/v) at room temperature achieved a 95% yield, with product precipitation simplifying isolation . Key parameters include:
  • Solvent System : Polar protic solvents (e.g., ethanol/water) enhance solubility of intermediates.
  • Reaction Monitoring : Thin-layer chromatography (TLC) tracks progress; precipitation indicates completion.
  • Purification : Recrystallization or column chromatography (e.g., EtOAc/hexanes gradients) ensures purity .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation relies on spectral and analytical
  • NMR Spectroscopy : 1H^1H NMR identifies aromatic protons (δ 7.6–8.6 ppm for pyrimidine protons) and ester groups (δ 4.3 ppm for –CH2_2CH3_3) . 13C^{13}C NMR confirms carbonyl (170–175 ppm) and quaternary carbons .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 285 for C9 _9H7 _7BrN3 _3O2_2) validate molecular weight .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in derivatives like ethyl 7-phenyl-5-p-tolyl analogs .

Q. What are common functionalization strategies for the bromine substituent in this compound?

  • Methodological Answer : The bromine at position 7 enables diverse transformations:
  • Nucleophilic Aromatic Substitution (SNAr) : React with amines (e.g., benzylamine) in DMF/K2 _2CO3_3 to introduce amino groups .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysts) forms biaryl derivatives .
  • Reduction : LiAlH4_4 reduces bromine to hydrogen for dehalogenated analogs .

Advanced Research Questions

Q. How does the position of the ester group (3-carboxylate) influence the compound’s bioactivity in kinase inhibition?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
  • Ester Position : Moving the carboxylate to position 2 (e.g., ethyl 2-carboxylate analogs) reduces B-Raf kinase inhibition by 50%, attributed to steric clashes in the ATP-binding pocket .
  • Ester Hydrolysis : Conversion to carboxylic acid derivatives (e.g., via NaOH/EtOH) enhances solubility but may reduce cell permeability .
    Data Example: Ethyl 7-(3-trifluoromethylphenyl) analogs showed IC50_{50} = 12 nM for B-Raf kinase vs. 45 nM for carboxylate-free analogs .

Q. What challenges arise in resolving stereoisomers of reduced pyrazolo[1,5-a]pyrimidine derivatives, and how are they addressed?

  • Methodological Answer : Reduction of the pyrimidine ring (e.g., NaBH4_4/EtOH) produces syn/anti diastereomers. Challenges include:
  • Separation : Anti-isomers (e.g., ethyl (5S,7S)-5,7-dimethyl) are isolated via ethanol recrystallization, while syn-isomers require chiral HPLC .
  • Characterization : 1H^1H NMR coupling constants (J = 8–10 Hz for syn vs. J = 2–4 Hz for anti) differentiate configurations .

Q. How can computational methods predict the binding affinity of this compound derivatives to biological targets?

  • Methodological Answer : In silico workflows include:
  • Molecular Docking : Autodock Vina models interactions with kinase domains (e.g., B-Raf V600E mutant) .
  • MD Simulations : AMBER or GROMACS assess stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR Models : Regression analysis links electronic descriptors (e.g., Hammett σ) to IC50_{50} values .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 2
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Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate

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